molecular formula C8H3ClF3IN2O2 B13704609 2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride

2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride

Cat. No.: B13704609
M. Wt: 378.47 g/mol
InChI Key: IAXJZQBYZKZYHJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride is an organic compound with significant applications in various fields of chemistry and industry. It is known for its unique chemical structure, which includes trifluoromethyl, iodo, and nitro functional groups, making it a valuable reagent in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride typically involves the reaction of 2-iodo-4-nitroaniline with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-iodo-4-nitroaniline+trifluoroacetyl chloride2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride\text{2-iodo-4-nitroaniline} + \text{trifluoroacetyl chloride} \rightarrow \text{this compound} 2-iodo-4-nitroaniline+trifluoroacetyl chloride→2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.

    Oxidation and Reduction: The nitro group can be reduced to an amino group, and the iodo group can be involved in oxidative addition reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium or nickel catalysts are commonly used in the presence of ligands and bases.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Substituted Derivatives: Nucleophilic substitution results in various substituted products depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent in substitution and coupling reactions. The nitro and iodo groups also contribute to its reactivity, allowing for diverse chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
  • 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
  • 2,2,2-Trifluoro-N-(4-chlorophenyl)acetimidoyl Chloride

Uniqueness

2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride is unique due to the presence of both iodo and nitro groups, which impart distinct reactivity and functionalization potential. This makes it a versatile reagent in synthetic chemistry, capable of undergoing a wide range of chemical transformations.

Properties

Molecular Formula

C8H3ClF3IN2O2

Molecular Weight

378.47 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-iodo-4-nitrophenyl)ethanimidoyl chloride

InChI

InChI=1S/C8H3ClF3IN2O2/c9-7(8(10,11)12)14-6-2-1-4(15(16)17)3-5(6)13/h1-3H

InChI Key

IAXJZQBYZKZYHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)N=C(C(F)(F)F)Cl

Origin of Product

United States

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